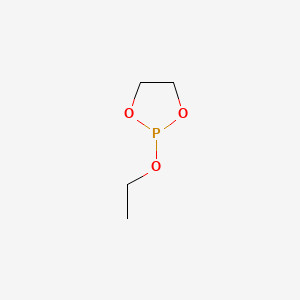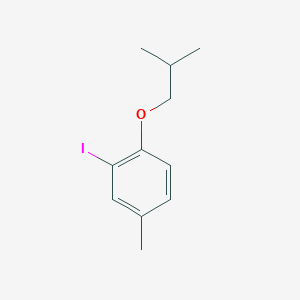
3-Methyl-1,4,2-dioxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4,2-dioxazol-5-one is a heterocyclic organic compound with the molecular formula C3H3NO3 and a molecular weight of 101.06 g/mol . It is characterized by a five-membered ring structure containing oxygen and nitrogen atoms. This compound has gained attention due to its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4,2-dioxazol-5-one typically involves the cyclization of hydroxamic acids with carbonyldiimidazole (CDI) in the presence of a solvent such as dichloromethane . a more environmentally friendly one-pot method has been developed, which eliminates the need for isolation of intermediates and uses ethyl acetate and N,N-dimethylformamide as solvents . This reaction proceeds readily at room temperature without the need for expensive metal catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its simplicity and use of environmentally benign solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:
Decarboxylative Amidation: This reaction involves the formation of an isocyanate intermediate, which reacts with carboxylates to form amides.
Nitrene Transfer Reactions: These reactions are catalyzed by transition metals and involve the transfer of acyl nitrenes to form N-aryl amides, oxazoles, and lactams.
Common Reagents and Conditions
Decarboxylative Amidation: Sodium acetate as a base and methanol as a solvent under mild heating conditions.
Nitrene Transfer Reactions: Transition metal catalysts such as copper or rhodium, and mild reaction temperatures.
Major Products
Amides: Formed through decarboxylative amidation.
Oxazoles and Lactams: Formed through nitrene transfer reactions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,4,2-dioxazol-5-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-1,4,2-dioxazol-5-one involves the formation of reactive intermediates such as isocyanates and acyl nitrenes. These intermediates participate in various chemical reactions, including amidation and nitrene transfer . The compound’s ability to form stable intermediates under mild conditions makes it a valuable reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,4,2-dioxazol-5-one can be compared with other dioxazolones such as 3-phenyl-1,4,2-dioxazol-5-one (PDO). While both compounds are used as amidation reagents, this compound is unique due to its simpler structure and ease of synthesis . Other similar compounds include:
3-Phenyl-1,4,2-dioxazol-5-one (PDO): Used as an electrolyte additive in lithium-ion batteries.
3-(Hetero-)aryl-1,4,2-dioxazol-5-ones: Used in regioselective amidation and as electrolyte additives.
Eigenschaften
Molekularformel |
C3H3NO3 |
|---|---|
Molekulargewicht |
101.06 g/mol |
IUPAC-Name |
3-methyl-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3 |
InChI-Schlüssel |
BQZIJUVIVNXFIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)


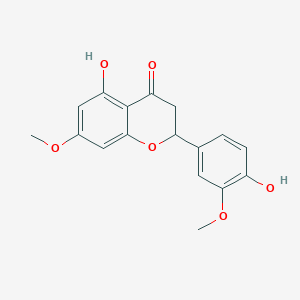
![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

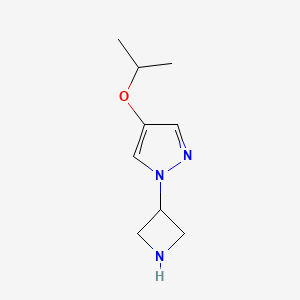
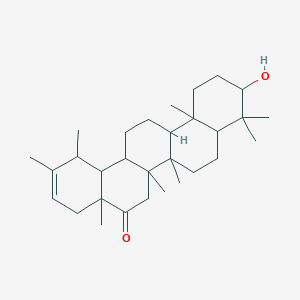

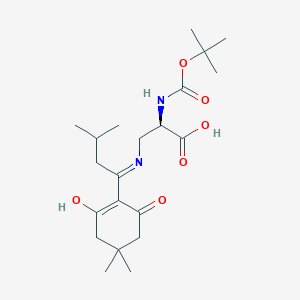
![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
